molecular formula C7H9FN2O3S B2449848 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride CAS No. 2138390-74-4

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride

Cat. No.: B2449848
CAS No.: 2138390-74-4
M. Wt: 220.22
InChI Key: CQKDETLRISOMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C7H9FN2O3S and a molecular weight of 220.22 g/mol. This compound features a pyrazole ring substituted with an oxolan-3-yl group and a sulfonyl fluoride group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride typically involves the reaction of oxolan-3-yl pyrazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and developing inhibitors. The pyrazole ring can also interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxolan-3-yl)pyrazole-4-sulfonamide
  • 1-(Oxolan-3-yl)pyrazole-4-sulfonate
  • 1-(Oxolan-3-yl)pyrazole-4-sulfonyl chloride

Uniqueness

1-(Oxolan-3-yl)pyrazole-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in biochemical applications. This distinguishes it from similar compounds that may have different substituents, such as sulfonamides or sulfonates, which exhibit different reactivity and biological properties .

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDETLRISOMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.